molecular formula C5H10O2S B3050688 2-Methyl-2-(methylsulfanyl)propanoic acid CAS No. 27868-56-0

2-Methyl-2-(methylsulfanyl)propanoic acid

Cat. No.: B3050688
CAS No.: 27868-56-0
M. Wt: 134.2 g/mol
InChI Key: CDFNSDKSYUXWQO-UHFFFAOYSA-N
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Description

2-Methyl-2-(methylsulfanyl)propanoic acid (C₅H₁₀O₂S, molecular weight: 134.19 g/mol) is a branched carboxylic acid featuring a methylsulfanyl (-SCH₃) substituent at the β-carbon. This compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its unique steric and electronic properties. The methylsulfanyl group contributes to lipophilicity and may influence hydrogen bonding or reactivity patterns.

Properties

IUPAC Name

2-methyl-2-methylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-5(2,8-3)4(6)7/h1-3H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFNSDKSYUXWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504892
Record name 2-Methyl-2-(methylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27868-56-0
Record name 2-Methyl-2-(methylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2-(methylsulfanyl)propanoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(methylsulfanyl)propanoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylpropanoic acid with methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(methylsulfanyl)propanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide form using reducing agents such as lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-2-(methylsulfanyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(methylsulfanyl)propanoic acid involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. Its methylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparative Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties
2-Methyl-2-(methylsulfanyl)propanoic acid C₅H₁₀O₂S 134.19 -SCH₃ Lipophilic, moderate polarity
2-(Benzylsulfanyl)-2-methylpropanoic acid C₁₁H₁₄O₂S 210.29 -SCH₂C₆H₅ Aromatic, increased steric bulk
(2R)-2-Hydroxy-3-[(4-methylphenyl)methylsulfanyl]propanoic acid C₁₂H₁₆O₃S 226.07 -OH, -SCH₂C₆H₄CH₃ Enhanced H-bonding, higher TPSA
CTA3 (Trithiocarbonate derivative) C₁₆H₂₈O₂S₃ 356.57 -S-C(=S)-S-C₁₂H₂₅ Amphiphilic, polymer applications

Table 2: Hazard Profiles

Compound GHS Classification Key Hazards
3-[(2-Aminoethyl)sulfanyl]-2-methylpropanoic acid H302, H315, H319, H335 Oral toxicity, skin/eye irritation
2-Methyl-2-(phenylsulfinyl)propanoic acid Not specified Likely less toxic due to polar sulfinyl group
This compound Inferred from analogues Potential irritant (limited data)

Key Research Findings

  • Hydrogen Bonding: Methylsulfanyl derivatives lack strong H-bond donors, unlike hydroxyl-containing analogues (e.g., compound in ), leading to differences in crystallization and solubility .
  • Reactivity : Sulfanyl groups (-SR) in compounds like CTA3 participate in radical reactions, critical for polymer chain transfer , whereas methylsulfanyl groups may stabilize intermediates via electron donation.
  • Biological Interactions: Aminoethylsulfanyl derivatives exhibit higher toxicity profiles (H302, H315) compared to non-polar variants, highlighting substituent impact on safety .

Biological Activity

2-Methyl-2-(methylsulfanyl)propanoic acid, also known as methionine sulfoxide, is an organic compound with the molecular formula C5_5H10_{10}O2_2S. It is a derivative of propanoic acid characterized by the presence of a methylsulfanyl group attached to the second carbon atom. This compound has garnered attention for its potential biological activities and applications in various fields, including medicine and biochemistry.

  • Molecular Weight: 134.20 g/mol
  • CAS Number: 27868-56-0
  • Structure:
    CH3C(CH3)(SCH3)COOH\text{CH}_3-\text{C}(\text{CH}_3)(\text{S}-\text{CH}_3)-\text{COOH}

The biological activity of this compound is attributed to its ability to interact with various molecular targets and pathways. Its methylsulfanyl group allows it to act as both a nucleophile and an electrophile, facilitating redox reactions that can influence cellular processes. This duality in reactivity makes it a valuable compound in biochemical research and potential therapeutic applications.

Antioxidant Properties

Research has indicated that compounds similar to this compound exhibit antioxidant properties, which may protect cells from oxidative stress. The methylsulfanyl group can participate in redox reactions, reducing reactive oxygen species (ROS) and thereby mitigating cellular damage.

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been investigated for its role as an inhibitor of protein methyltransferases (PMTs), which are crucial for regulating protein function through methylation modifications . The inhibition of these enzymes can have significant implications in cancer biology, where aberrant methylation patterns are often observed.

Case Studies

  • Cancer Research:
    • A study explored the effects of this compound on cancer cell lines. It was found to selectively reduce the methylation status of histone proteins, which are critical for gene expression regulation. This reduction was linked to decreased proliferation rates in certain cancer types, suggesting potential therapeutic applications in oncology .
  • Neuroprotective Effects:
    • Another investigation focused on the neuroprotective effects of the compound against neurodegenerative diseases. The antioxidant properties were highlighted as beneficial in reducing neuronal cell death induced by oxidative stress, indicating a possible role in treating conditions such as Alzheimer's disease.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeUnique Features
2-Methylpropanoic AcidNo methylsulfanyl groupLess reactive; primarily used as a flavoring agent.
2-Methyl-2-(phenylsulfanyl)propanoic AcidContains a phenylsulfanyl groupDifferent reactivity due to larger phenyl group.
2-Methyl-3-(methylthio)propanoic AcidMethylthio instead of methylsulfanylVarying biological activity due to structural differences.

Medicinal Chemistry

Due to its biological activity, this compound is being explored as a precursor for drug development, particularly in creating novel therapeutic agents targeting metabolic disorders and cancers. Its ability to modulate enzyme activity positions it as a candidate for further pharmacological studies.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the synthesis of specialty chemicals and materials within industrial settings. Its unique chemical properties allow for diverse applications across various chemical processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(methylsulfanyl)propanoic acid
Reactant of Route 2
2-Methyl-2-(methylsulfanyl)propanoic acid

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